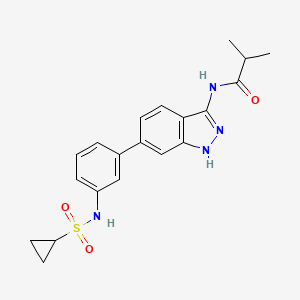
SY-1365 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SY-1365 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation; CDK7 is overexpressed in a variety of tumor cell types.
Applications De Recherche Scientifique
Cancer Treatment and Management
SY-1365 HCl, as a selective CDK7 inhibitor, has shown promise in cancer treatment. It has been found to inhibit cell growth in various cancer types at nanomolar concentrations, decreasing the levels of MCL1 protein. Cancer cells with low BCL-XL expression were more sensitive to SY-1365. This inhibitor demonstrated significant anti-tumor effects in multiple acute myeloid leukemia (AML) xenograft models and showed potential in ovarian and breast cancer patient populations (Hu et al., 2019).
Impact on Breast Cancer
SY-1365 has shown effectiveness specifically in triple negative breast cancer (TNBC) cell lines. The responsiveness of TNBC cells to SY-1365 is predicted by the expression of BCL2L1 (BCL-XL) and the presence of MYC super-enhancers. This finding suggests that SY-1365 could be effective in treating transcriptionally addicted cancers, particularly those with a certain epigenetic and transcriptional program, as seen in TNBC (Rajagopal et al., 2018).
Efficacy in Ovarian Cancer
SY-1365 has been evaluated for its potency against ovarian cancer models. It induced cytotoxicity in ovarian carcinoma cell lines and showed robust responses in preclinical models of heavily pretreated ovarian cancer, including PARP-inhibitor and platinum-resistant types. This highlights the potential of SY-1365 as a promising therapeutic agent for ovarian cancer (Konstantinopoulos et al., 2018).
Broad Spectrum Anti-tumor Activity
SY-1365 has been identified to exhibit anti-tumor activity in multiple preclinical models of aggressive solid tumors. It induces apoptosis in various solid tumor cell lines, including breast, ovarian, colorectal, and lung cancer cells. This suggests that SY-1365 could be a versatile therapeutic agent against a range of solid tumors (Hu et al., 2017).
Pharmacokinetics and Pharmacodynamics
An in-depth study of SY-1365's pharmacokinetics (PK) and pharmacodynamics (PD) provided insights into its mechanism of action. This research supported the selection of a dosing regimen for SY-1365 in clinical trials, emphasizing its potential in the treatment of various cancers including TNBC and AML (Waters et al., 2018).
Propriétés
Nom du produit |
SY-1365 HCl |
|---|---|
Formule moléculaire |
C31H37Cl3N8O2 |
Poids moléculaire |
660.041 |
Nom IUPAC |
N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride |
InChI |
InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1 |
Clé InChI |
LGUUUIPUJUYZHH-HVPSOQEKSA-N |
SMILES |
O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SY-1365; SY 1365; SY1365; SY-1365 HCl; SY-1365 dihydrocloride; SY-1365 2HCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



